2-(2-Chlorophenoxy)propylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

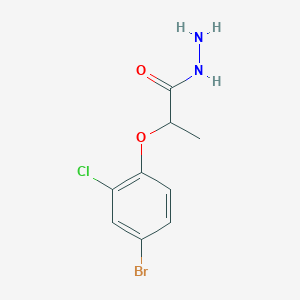

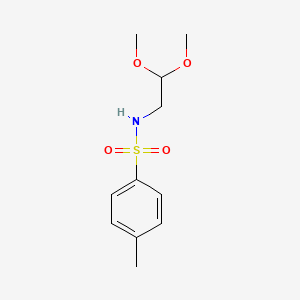

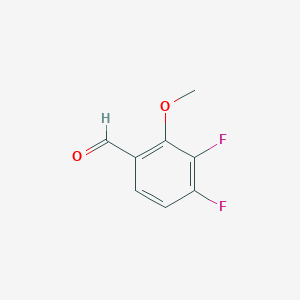

2-(2-Chlorophenoxy)propylamine is a chemical compound that is structurally related to various other compounds with chlorophenoxy groups. While the specific compound 2-(2-Chlorophenoxy)propylamine is not directly mentioned in the provided papers, there are several related compounds that can give insights into its potential properties and applications. For instance, compounds with similar structures have been shown to have applications in agriculture as growth regulators and in medicine as antifungal agents .

Synthesis Analysis

The synthesis of related compounds such as 2-(2,4-dichlorophenoxy)triethylamine has been achieved through methods involving phase transfer catalysts starting from dichlorophenol, with yields reported above 80% . Another synthesis approach for a related compound used 1,2 dichloroethane as a starting material, achieving an overall yield of 60% to 68% . These methods suggest that the synthesis of 2-(2-Chlorophenoxy)propylamine could potentially be carried out through similar pathways, optimizing factors such as reactant ratios, catalysts, reaction time, and temperature.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(2-Chlorophenoxy)propylamine has been determined using techniques like X-ray diffractometry (XRD). For example, the structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, revealing the presence of intramolecular hydrogen bonds . This information can be valuable when predicting the molecular structure and behavior of 2-(2-Chlorophenoxy)propylamine.

Chemical Reactions Analysis

The chemical reactions involving chlorophenoxy compounds can vary widely depending on their specific functional groups. For instance, 4-methyltriphenylamine, although not a chlorophenoxy compound, was oxidatively polymerized, indicating that similar amines might undergo oxidative reactions under the right conditions . This could be relevant for understanding the reactivity of 2-(2-Chlorophenoxy)propylamine in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy compounds can be inferred from related structures. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, providing insights into its molecular conformation and hydrogen bonding patterns . These findings can help predict the properties of 2-(2-Chlorophenoxy)propylamine, such as solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Monoamine Oxidase Inhibition Studies :

- Johnston (1968) described the unique kinetics of monoamine oxidase (MAO) inhibition by N-methyl-N-propargyl-3(2,4-dichlorophenoxy) propylamine hydrochloride, suggesting a binary system of MAO enzymes with different sensitivities to this inhibitor (Johnston, 1968).

- Fuller (1968) studied N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine's inhibition of MAO, noting its impact on serotonin levels in the brain and urinary excretion of tryptamine (Fuller, 1968).

Agricultural Applications :

- Benedict et al. (1983) reported the application of a similar compound, 2-(3,4-dichlorophenoxy)-triethylamine, which significantly stimulated rubber synthesis in guayule plants (Benedict et al., 1983).

Antifungal Activity :

- Arnoldi et al. (2007) synthesized and tested a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines for antifungal activity against plant pathogenic fungi (Arnoldi et al., 2007).

Environmental Impact and Detection :

- Rosales-Conrado et al. (2008) developed a method for detecting chlorophenoxy acid herbicides in human urine samples, relevant for monitoring environmental exposure (Rosales-Conrado et al., 2008).

- Kamaraj et al. (2018) studied the adsorption of 2-(2-methyl-4-chlorophenoxy) propionic acid, a hazardous compound, using zinc hydroxide (Kamaraj et al., 2018).

Cancer Research :

- Stackelberg (2013) conducted a systematic review of carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds, including 2,4-D and MCPA, commonly used in agriculture (Stackelberg, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMKQIVAKQTVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397542 |

Source

|

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenoxy)propylamine | |

CAS RN |

886763-29-7 |

Source

|

| Record name | 2-(2-Chlorophenoxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)